molecular formula C20H28N2O4 B2480447 Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 2177257-63-3

Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B2480447
CAS RN: 2177257-63-3
M. Wt: 360.454
InChI Key: UTVRIQBGQZKNST-UHFFFAOYSA-N
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Description

The compound is a derivative of amino acids protected with a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It’s particularly used in the synthesis of peptides, where it prevents unwanted side reactions .


Chemical Reactions Analysis

Boc-protected amino acids can participate in peptide synthesis reactions . They can react with other amino acids or peptides to form larger peptide chains .

Scientific Research Applications

Synthesis and Applications of Heterocyclic Compounds

  • Antioxidant and Anti-inflammatory Agents : Research focused on synthesizing benzofused thiazole derivatives, evaluated for antioxidant and anti-inflammatory activities, highlights the potential therapeutic applications of structurally related compounds. The study demonstrates that certain derivatives possess significant anti-inflammatory and antioxidant activities, suggesting that compounds with similar structures, such as benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, could be explored for similar biological activities (Raut et al., 2020).

  • C-N Bond Forming Cross-Coupling Reactions : A review on recyclable copper catalyst systems for C-N bond forming reactions, including those involving pyrrole derivatives, outlines the progress in developing more sustainable and efficient synthesis methods for heterocyclic compounds. This suggests avenues for synthesizing this compound using green chemistry principles (Kantam et al., 2013).

  • Biologically Active Compounds of Plants : A review comparing the effects of structural differences of selected carboxylic acids on their bioactivity underscores the importance of structural modifications in enhancing biological activities. This reinforces the potential of structurally complex compounds like this compound in exhibiting diverse biological effects (Godlewska-Żyłkiewicz et al., 2020).

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field . Future research may focus on developing more efficient synthesis methods, exploring new applications, or studying the properties of the resulting peptides .

properties

IUPAC Name

benzyl 3a-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-20-11-7-10-16(20)12-22(14-20)18(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVRIQBGQZKNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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